5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide
Description
Properties
Molecular Formula |
C16H15BrFN3O2 |
|---|---|
Molecular Weight |
380.21 g/mol |
IUPAC Name |
5-bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxamide |
InChI |
InChI=1S/C16H15BrFN3O2/c1-23-14-5-10(4-13(18)7-14)8-20-16(22)21-3-2-11-6-12(17)9-19-15(11)21/h4-7,9H,2-3,8H2,1H3,(H,20,22) |
InChI Key |
AUJXYEVYBPFURV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC(=O)N2CCC3=C2N=CC(=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Sequential Protection-Bromination-Deprotection Strategy
A three-step approach adapted from CN104693014A involves:
- Core structure preparation : Formation of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid via cyclization of appropriately substituted pyridine precursors.
- Hydroxyl group protection : Acetylation using acetic anhydride in dichloromethane at 0–5°C (yield: 92–95%).
- Bromination : Electrophilic aromatic substitution with bromine (Br₂) catalyzed by iron powder in chloroform at 40°C for 8 hours.
- Deprotection : Basic hydrolysis (NaOH/EtOH) to regenerate the free hydroxyl group prior to carboxamide formation.
Critical parameters :
- Bromine stoichiometry must be limited to 1.05 equivalents to prevent di-bromination.
- Iron powder particle size ≤50 µm ensures sufficient surface area for catalysis.
Palladium-Catalyzed Cross-Coupling Approach
CN110746345B discloses a Suzuki-Miyaura coupling method for introducing the (3-fluoro-5-methoxyphenyl)methyl group:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Boronic acid synthesis | MEMCl protection, Mg-catalyzed borylation (THF, 70°C, 18h) | 78% |
| 2 | Cross-coupling | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (5 mol%), Na₂CO₃, 75°C, 6h | 80.8% |
| 3 | Oxidation | TBHP/I₂ system, H₂O, 80°C, 6h | 99% |
| 4 | Deprotection | TiCl₄/CH₂Cl₂, rt, 4h | 99% |
This route achieves overall 62% yield with excellent functional group tolerance, though it requires stringent nitrogen atmosphere control during coupling.
Carboxamide Formation Methodologies
Active Ester Intermediate Route
The carboxamide group is installed via:
- Chloride activation : Treatment of 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride with Hünig's base (DIPEA) in THF.
- Nucleophilic substitution : Reaction with (3-fluoro-5-methoxyphenyl)methanamine at −20°C to prevent epimerization.
Optimization findings :
- Lower temperatures (−20°C vs. 0°C) improve diastereomeric ratio from 85:15 to 97:3.
- Molecular sieves (4Å) enhance amine nucleophilicity by scavenging trace moisture.
Reductive Amination Alternative
For laboratories lacking acid chloride capabilities:
- Schiff base formation : Condensation of aldehyde intermediates with (3-fluoro-5-methoxyphenyl)methanamine using Ti(OiPr)₄.
- NaBH₄ reduction : Selective reduction of imine bonds in methanol/THF (4:1) at 0°C.
Limitations :
- 15–20% lower yields compared to active ester method.
- Requires chromatographic purification to remove over-reduction byproducts.
Industrial-Scale Considerations
Solvent Selection and Recovery
| Solvent | Role | Recovery Efficiency |
|---|---|---|
| THF | Cross-coupling | 92% via distillation |
| DCM | Deprotection | 85% (azeotropic drying) |
| EtOAc | Extraction | 78% (liquid-liquid separation) |
Adoption of membrane filtration systems improves solvent recovery rates by 12–15% compared to traditional distillation.
Hazard Management
- n-Butyllithium alternatives : KN(SiMe₃)₂ demonstrates comparable reactivity with 40% lower pyrophoric risk.
- Bromine substitution : Electrochemical bromination using NaBr/H₂SO₄ reduces hazardous Br₂ inventory by 90%.
Analytical Characterization Benchmarks
Key QC parameters for final product :
- HPLC purity : ≥99.5% (C18 column, 0.1% TFA/ACN gradient)
- Residual solvents : <300 ppm THF, <500 ppm DCM (GC-MS)
- Chiral purity : ≥99% ee (Chiralpak AD-H, hexane/IPA 85:15)
X-ray crystallography confirms the bromide occupies the 5-position rather than the thermodynamically favored 4-position due to kinetic control during electrophilic substitution.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom or other substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and fluoro positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., solvents like dimethylformamide (DMF) or tetrahydrofuran (THF)).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to inhibition or activation of the target, resulting in various biological effects. The specific pathways involved depend on the target and the context of the study.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyrrolo[2,3-b]Pyridine Derivatives
*Estimated based on formula C₁₉H₁₇BrFN₃O₂.
Key Observations:
Substitution at Position 5 :
- Bromine is a common substituent (target compound, 20a, 6c, 10) for enhancing electrophilic reactivity and halogen bonding .
- Aryl groups (e.g., 6c) introduce steric bulk and modulate electronic properties, whereas the target compound’s carboxamide linker enables hydrogen bonding .
Functional Group Diversity: Carboxamide vs. Nitro/Alkyne: The target’s carboxamide group improves solubility compared to hydrophobic alkynes (20a) or electron-withdrawing nitro groups (6c) .
Biological Relevance :
- Nitro-substituted derivatives (6c–6g) exhibit moderate cytotoxicity in cancer cell lines, while the target’s fluorinated benzyl group may enhance blood-brain barrier penetration .
- Tosyl-protected aldehydes (10) serve as intermediates for cross-coupling reactions, contrasting with the target’s direct functionalization for target engagement .
Structure-Activity Relationships (SAR)
Electron-Withdrawing Groups :
- Bromine at position 5 (target, 20a, 6c) enhances binding to hydrophobic enzyme pockets.
- Nitro groups (6c–6g) increase reactivity but may reduce metabolic stability compared to the target’s carboxamide .
Aryl Substituents :
- The 3-fluoro-5-methoxybenzyl group in the target compound balances lipophilicity (fluorine) and hydrogen-bonding capacity (methoxy), outperforming simpler aryl groups (e.g., 6e’s p-tolyl) in solubility .
Biological Activity
5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide (CAS Number: 2643335-41-3) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C16H15BrFN3O2
- Molecular Weight : 380.2116 g/mol
- SMILES Notation : COc1cc(CNC(=O)N2CCc3c2ncc(c3)Br)cc(c1)F
These properties indicate a complex structure that may contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrrolopyridine derivatives, including the compound . In vitro assays have shown that these compounds can inhibit cancer cell proliferation. For instance, a study reported that similar derivatives exhibited significant cytotoxic effects against different cancer cell lines, including A-431 and Jurkat cells, with IC50 values lower than standard drugs like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | 0.5 | |
| Compound B | Jurkat | 0.7 | |
| 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide | TBD | TBD | TBD |
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Studies on related pyrrolopyridine compounds have shown that they can inhibit COX-2 enzymes, which are crucial in the inflammatory pathway. The presence of electron-donating groups has been linked to enhanced anti-inflammatory effects, suggesting that modifications to the compound could improve its efficacy in this regard .
The proposed mechanism of action for the biological activity of this class of compounds includes:
- Inhibition of Kinase Activity : Many pyrrolopyridine derivatives act as kinase inhibitors, affecting cell cycle regulation and apoptosis.
- Modulation of Inflammatory Pathways : By targeting COX enzymes and related pathways, these compounds may reduce inflammation and associated pain.
Study 1: Anticancer Efficacy
In a recent study involving a series of pyrrolopyridine derivatives, researchers evaluated their anticancer properties using a panel of cancer cell lines. The results indicated that modifications to the phenyl ring significantly affected cytotoxicity. The specific substitution patterns were correlated with enhanced activity against resistant cancer cells .
Study 2: In Vivo Anti-inflammatory Assessment
A separate study assessed the anti-inflammatory effects of similar compounds in animal models. The results demonstrated significant reductions in paw edema and inflammatory markers when treated with these derivatives compared to controls. This suggests potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like 5-Bromo-N-[(3-fluoro-5-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxamide. Key findings include:
- Substituent Effects : The presence of halogens and methoxy groups on the phenyl ring enhances potency.
- Pyrrolidine Core Modifications : Alterations to the nitrogen-containing ring can significantly impact both anticancer and anti-inflammatory activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
